molecular formula C8H6ClNO B1364135 2-Chloro-1-isocyanato-4-methylbenzene CAS No. 40398-00-3

2-Chloro-1-isocyanato-4-methylbenzene

Cat. No. B1364135
CAS RN: 40398-00-3
M. Wt: 167.59 g/mol
InChI Key: QVCZOTVTRWNPAF-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-4-methylbenzene, also known as CMIC, is an organic compound with a molecular formula of C7H5ClN2O. It is a colorless, volatile liquid with a pungent odor and is used in a variety of applications in the chemical industry, such as in the synthesis of pharmaceuticals, dyes, and fragrances. CMIC is also used as a reagent in laboratory experiments, as it can react with a variety of organic compounds to form a variety of products.

Scientific Research Applications

Molar Enthalpies and Isomerization

Research on similar compounds to 2-Chloro-1-isocyanato-4-methylbenzene, such as isopropylchlorobenzenes, has focused on their molar enthalpies of formation and isomerization equilibria. These studies are crucial in understanding the thermodynamic properties of these compounds, which can be applied in various industrial and chemical processes (Nesterova et al., 1985).

Carbonylation of Dinitrotoluene

The carbonylation of dinitrotoluene, a process related to the synthesis of isocyanates like 2-Chloro-1-isocyanato-4-methylbenzene, has been studied to understand the effect of variables such as carbon monoxide pressure, pyridine concentration, and temperature. This research is significant for optimizing the synthesis of diisocyanates, a class of chemicals crucial in polymer production (Manov-Yuvenskii et al., 1981).

Nitration and Hydrocracking Studies

Nitration of chloro-trimethylbenzene, a similar compound to 2-Chloro-1-isocyanato-4-methylbenzene, has been investigated to understand the formation of different isomers and nitro derivatives. Such studies provide insights into the chemical behavior and potential applications of these compounds in chemical synthesis (Fischer & Seyan, 1978). Additionally, the hydrocracking of polycyclic aromatic compounds like methylnaphthalenes has been studied, which is relevant to the understanding of chemical transformations in aromatic compounds like 2-Chloro-1-isocyanato-4-methylbenzene (Miki & Sugimoto, 1995).

Polymerization and Catalysis Research

Studies on the end-quenching of polyisobutylene with alkoxybenzenes provide insights into the polymerization processes that might be applicable to similar compounds like 2-Chloro-1-isocyanato-4-methylbenzene (Morgan, Martínez-Castro, & Storey, 2010). Research on dinuclear complexes and the reactivity induced by substituents like chloro-methylbenzene derivatives offers valuable information for the field of organometallic chemistry (Sommer et al., 2013).

Vaporization Enthalpies and Polymer-Supported Quenching

The study of vaporization enthalpies of chloro-substituted methylbenzenes, which are structurally related to 2-Chloro-1-isocyanato-4-methylbenzene, is crucial for understanding their physical properties and potential applications in various industries (Verevkin et al., 2014). The development of polymer-supported quenching reagents for parallel purification in synthetic chemistry also has implications for the manipulation and use of complex chemical structures like 2-Chloro-1-isocyanato-4-methylbenzene (R. J. C. and Hodges, 1997).

properties

IUPAC Name

2-chloro-1-isocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCZOTVTRWNPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193392
Record name 3-Chloro-4-isocyanatotoluene
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-isocyanato-4-methylbenzene

CAS RN

40398-00-3
Record name 2-Chloro-1-isocyanato-4-methylbenzene
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Record name 3-Chloro-4-isocyanatotoluene
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Record name 3-Chloro-4-isocyanatotoluene
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Record name 3-chloro-4-isocyanatotoluene
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Record name 3-Chloro-4-isocyanatotoluene
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